molecular formula C8H7F3O2 B1394866 (4-(Difluoromethoxy)-3-fluorophenyl)methanol CAS No. 1242252-59-0

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Cat. No. B1394866
M. Wt: 192.13 g/mol
InChI Key: CORPQEYNJLSPOG-UHFFFAOYSA-N
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Description

“(4-(Difluoromethoxy)-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C8H8F2O2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Synthesis Analysis

The synthesis of methanol and its derivatives typically involves the hydrogenation of CO2 . This process can be carried out using a variety of catalysts, including those based on copper, zinc, and aluminum . The synthesis of methanol is a complex process that involves several steps, including the formation of an intermediate compound, the reduction of this intermediate, and the final production of methanol . The efficiency of this process can be influenced by a variety of factors, including the choice of catalyst, the temperature and pressure of the reaction, and the composition of the feed gas .


Molecular Structure Analysis

The molecular structure of “(4-(Difluoromethoxy)-3-fluorophenyl)methanol” is characterized by the presence of a phenyl ring substituted with a difluoromethoxy group at the 4-position and a fluorine atom at the 3-position . The molecule also contains a hydroxyl group, which contributes to its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Difluoromethoxy)-3-fluorophenyl)methanol” include a density of 1.2±0.1 g/cm3, a boiling point of 408.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 69.6±3.0 kJ/mol .

Scientific Research Applications

Theoretical Studies and Molecular Analysis

A theoretical study using Density Functional Theory (DFT) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, reveals insights into the molecular structure and active sites of such molecules. This research is crucial for understanding the physical and chemical properties of (4-(Difluoromethoxy)-3-fluorophenyl)methanol and related compounds (Trivedi, 2017).

Solvent and Reaction Medium Studies

The refractive indices of another similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, were measured in methanol and benzene mixtures. This type of study is significant for understanding the solvent interactions of compounds like (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Chavan & Gop, 2016).

Enzymatic Desymmetrization in Organic Solvents

Research on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents provides a pathway to understand the biocatalytic processes applicable to compounds like (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Liu et al., 2014).

Palladium Catalyzed Synthesis

The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions highlights a method potentially applicable for the synthesis or modification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Sun, Sun & Rao, 2014).

Proton Exchange Membranes in Fuel Cells

A study on sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, involving compounds like 4-fluorobenzophenone, provides insight into the potential use of (4-(Difluoromethoxy)-3-fluorophenyl)methanol in advanced material science (Kim, Robertson & Guiver, 2008).

properties

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORPQEYNJLSPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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